6-Bromo-5-chloro-3-iodopyrazin-2-amine 6-Bromo-5-chloro-3-iodopyrazin-2-amine
Brand Name: Vulcanchem
CAS No.:
VCID: VC16014183
InChI: InChI=1S/C4H2BrClIN3/c5-1-2(6)10-3(7)4(8)9-1/h(H2,8,9)
SMILES:
Molecular Formula: C4H2BrClIN3
Molecular Weight: 334.34 g/mol

6-Bromo-5-chloro-3-iodopyrazin-2-amine

CAS No.:

Cat. No.: VC16014183

Molecular Formula: C4H2BrClIN3

Molecular Weight: 334.34 g/mol

* For research use only. Not for human or veterinary use.

6-Bromo-5-chloro-3-iodopyrazin-2-amine -

Specification

Molecular Formula C4H2BrClIN3
Molecular Weight 334.34 g/mol
IUPAC Name 6-bromo-5-chloro-3-iodopyrazin-2-amine
Standard InChI InChI=1S/C4H2BrClIN3/c5-1-2(6)10-3(7)4(8)9-1/h(H2,8,9)
Standard InChI Key QDVGSYFLNLDQJR-UHFFFAOYSA-N
Canonical SMILES C1(=C(N=C(C(=N1)Br)Cl)I)N

Introduction

Structural and Molecular Characteristics

Molecular Architecture

6-Bromo-5-chloro-3-iodopyrazin-2-amine (molecular formula: C₄H₂BrClIN₃) features a pyrazine ring—a six-membered aromatic system with two nitrogen atoms at positions 1 and 4. The substituents (Br, Cl, I) occupy positions 3, 5, and 6, respectively, while the amine group (-NH₂) is at position 2. This arrangement creates a sterically congested structure, influencing reactivity and intermolecular interactions .

Key Physicochemical Properties:

PropertyValue
Molecular Weight334.34 g/mol
CAS Number1251941-18-0*
XLogP3 (Partition Coefficient)2.7 (estimated)
Topological Polar Surface Area71.8 Ų

*Note: The CAS number corresponds to the positional isomer 3-bromo-6-chloro-5-iodopyrazin-2-amine, highlighting potential ambiguities in nomenclature .

Synthesis and Industrial Production

Laboratory-Scale Synthesis

The synthesis of halogenated pyrazines typically involves sequential halogenation and functional group protection. For 3-bromo-6-chloro-5-iodopyrazin-2-amine, a validated route includes:

  • Iodination: Treating 6-chloro-5-bromopyrazin-2-amine with N-iodosuccinimide (NIS) in dimethyl sulfoxide (DMSO) at 25°C for 12 hours .

  • Purification: Silica gel chromatography using a petroleum ether:ethyl acetate (7:3) eluent yields the product with >95% purity .

Industrial Considerations

Scalable production employs continuous flow reactors to enhance yield (∼78%) and reduce reaction times. Automated systems monitor halogen stoichiometry, critical for minimizing di- or trihalogenated byproducts .

Hazard CodeRisk StatementPrecautionary Measure
H302Harmful if swallowedAvoid ingestion
H315Causes skin irritationWear protective gloves
H320Causes eye irritationUse eye protection
H335May cause respiratory irritationUse in well-ventilated areas
SupplierPurityQuantityPrice (USD)
TRC95%50 mg$155
Ambeed97%100 mg$189
Crysdot97%1 g$465

Research Challenges and Future Directions

  • Stereochemical Effects: The impact of halogen positioning on target binding affinity remains underexplored. Molecular dynamics simulations could elucidate preferential binding conformations.

  • Metabolic Stability: Phase I metabolism studies are needed to assess hepatic clearance pathways.

  • Synthetic Optimization: Developing catalyst systems (e.g., Pd-NHC complexes) may improve regioselectivity in halogenation steps.

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